

Spectroscopic Profile of 2-Bromo-1-hexene: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-1-hexene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the vinyl bromide compound, **2-bromo-1-hexene**. Due to the limited availability of public experimental spectra, this guide presents predicted data obtained from validated computational models, serving as a valuable resource for the identification and characterization of this molecule. The information herein is intended to support research and development activities where **2-bromo-1-hexene** may be a key intermediate or target molecule.

Spectroscopic Data Summary

The following tables summarize the predicted spectral data for **2-bromo-1-hexene**, including ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry.

Table 1: Predicted ^1H NMR Spectral Data for **2-bromo-1-hexene** (CDCl_3 , 400 MHz)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
5.65	d	1H	=CH ₂ (geminal, trans to Br)
5.40	d	1H	=CH ₂ (geminal, cis to Br)
2.35	t	2H	-CH ₂ -C=
1.45	m	2H	-CH ₂ -CH ₂ -C=
1.35	m	2H	-CH ₂ -CH ₃
0.90	t	3H	-CH ₃

Table 2: Predicted ¹³C NMR Spectral Data for **2-bromo-1-hexene** (CDCl₃, 100 MHz)

Chemical Shift (ppm)	Assignment
135.5	C-Br
117.0	=CH ₂
38.5	-CH ₂ -C=
30.0	-CH ₂ -CH ₂ -C=
22.0	-CH ₂ -CH ₃
13.8	-CH ₃

Table 3: Predicted Infrared (IR) Spectral Data for **2-bromo-1-hexene**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3080	Medium	=C-H stretch
2955, 2930, 2870	Strong	C-H stretch (alkyl)
1630	Medium	C=C stretch
1465, 1380	Medium	C-H bend (alkyl)
890	Strong	=CH ₂ out-of-plane bend
650	Medium	C-Br stretch

Table 4: Predicted Mass Spectrometry (MS) Data for **2-bromo-1-hexene**

m/z	Relative Intensity (%)	Assignment
162/164	50/49	[M] ⁺ (Molecular ion with ⁷⁹ Br/ ⁸¹ Br)
83	100	[M - Br] ⁺
55	80	[C ₄ H ₇] ⁺
41	60	[C ₃ H ₅] ⁺
29	40	[C ₂ H ₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation: Approximately 10-20 mg of **2-bromo-1-hexene** is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: 16 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64.
- Temperature: 298 K.

¹³C NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Spectral Width: 240 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096.
- Temperature: 298 K.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

Sample Preparation: A small drop of neat **2-bromo-1-hexene** is placed directly onto the ATR crystal.

Data Acquisition:

- Spectral Range: 4000-400 cm^{-1} .

- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32.
- A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.

Mass Spectrometry (MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation: A dilute solution of **2-bromo-1-hexene** is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC Conditions:

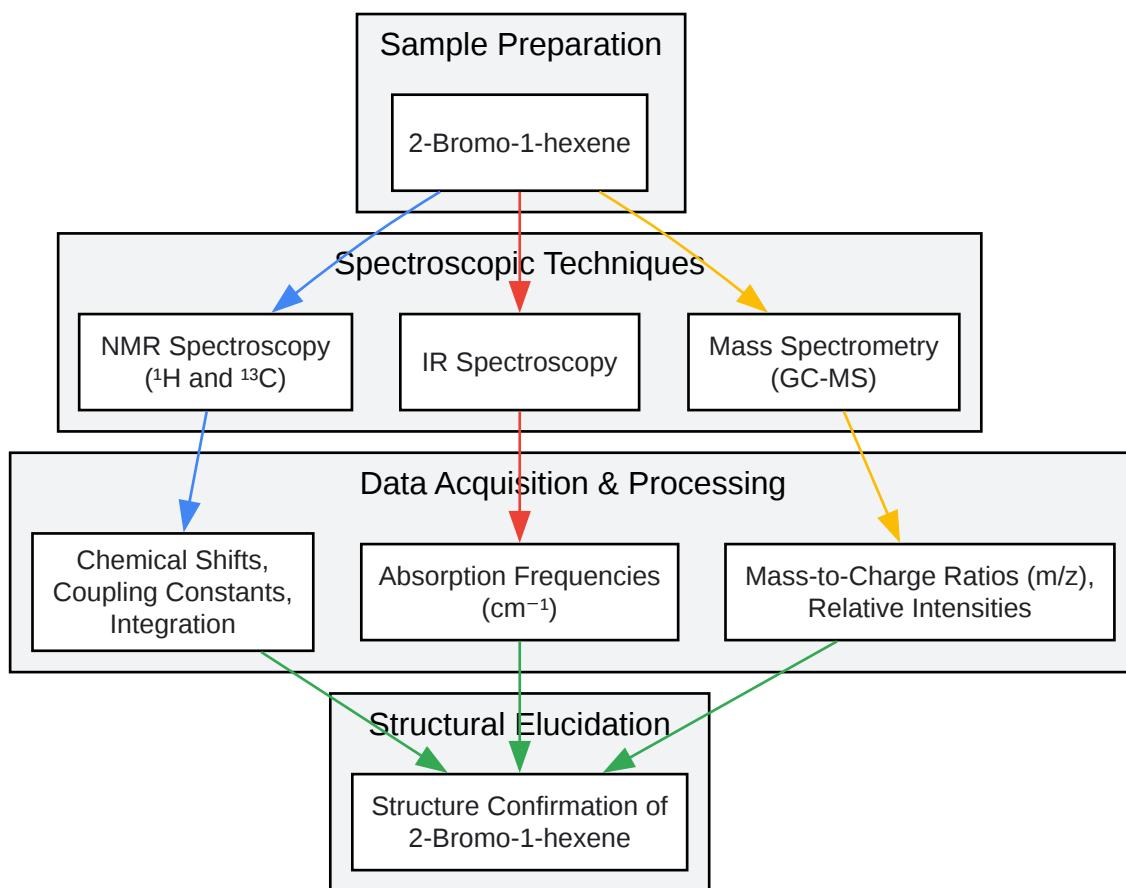
- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
- Injector Temperature: 250 °C.
- Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: m/z 20-200.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **2-bromo-1-hexene**.

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Spectroscopic analysis workflow for **2-bromo-1-hexene**.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-1-hexene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12087949#spectral-data-for-2-bromo-1-hexene\]](https://www.benchchem.com/product/b12087949#spectral-data-for-2-bromo-1-hexene)

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